molecular formula C26H18S6 B12543221 alpha,alpha'-Dimethylsexithiophene CAS No. 147237-94-3

alpha,alpha'-Dimethylsexithiophene

Cat. No.: B12543221
CAS No.: 147237-94-3
M. Wt: 522.8 g/mol
InChI Key: PJWKDOQBMUKZES-UHFFFAOYSA-N
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Description

Alpha,alpha’-Dimethylsexithiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. Alpha,alpha’-Dimethylsexithiophene is particularly notable for its extended conjugation and electronic properties, making it a subject of interest in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Dimethylsexithiophene typically involves the coupling of thiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is typically carried out at elevated temperatures, around 80-120°C.

Industrial Production Methods: Industrial production of alpha,alpha’-Dimethylsexithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-Dimethylsexithiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents like lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. For example, bromination using bromine or N-bromosuccinimide can yield brominated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Bromine, N-bromosuccinimide, chloroform as a solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Brominated thiophenes.

Scientific Research Applications

Alpha,alpha’-Dimethylsexithiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene-based molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its electronic properties that may influence biological interactions.

    Industry: Alpha,alpha’-Dimethylsexithiophene is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of alpha,alpha’-Dimethylsexithiophene largely depends on its application. In organic electronics, its extended conjugation allows for efficient charge transport, making it suitable for use in semiconductors and transistors. In biological systems, its interactions with cellular components are influenced by its electronic properties and ability to form stable complexes with biomolecules.

Comparison with Similar Compounds

  • Alpha,alpha’-Dimethylquaterthiophene
  • Alpha,alpha’-Dimethylpentathiophene
  • Alpha,alpha’-Dimethylterthiophene

Comparison: Alpha,alpha’-Dimethylsexithiophene is unique due to its extended conjugation, which enhances its electronic properties compared to shorter thiophene derivatives. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic electronics and advanced materials.

Properties

CAS No.

147237-94-3

Molecular Formula

C26H18S6

Molecular Weight

522.8 g/mol

IUPAC Name

2-methyl-5-[5-[5-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

InChI

InChI=1S/C26H18S6/c1-15-3-5-17(27-15)19-7-9-21(29-19)23-11-13-25(31-23)26-14-12-24(32-26)22-10-8-20(30-22)18-6-4-16(2)28-18/h3-14H,1-2H3

InChI Key

PJWKDOQBMUKZES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C

Origin of Product

United States

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